molecular formula C8H8ClNO2 B042754 3-Chloro-4-ethylnitrobenzene CAS No. 42782-54-7

3-Chloro-4-ethylnitrobenzene

Cat. No. B042754
CAS RN: 42782-54-7
M. Wt: 185.61 g/mol
InChI Key: YOIYZHDXMDAXOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloronitrobenzene derivatives, such as 3-Chloro-4-ethylnitrobenzene, often involves nitration reactions and the use of phase-transfer catalysts under specific conditions. For instance, ethoxy-4-nitrobenzene synthesis through the reaction of 4-chloronitrobenzene with potassium ethoxide demonstrates the role of phase-transfer catalysts and ultrasound irradiation in achieving efficient nitration, which could be relevant for synthesizing 3-Chloro-4-ethylnitrobenzene derivatives (Wang & Rajendran, 2007).

Molecular Structure Analysis

Chemical Reactions and Properties

The chemical behavior of chloronitrobenzene derivatives includes various reactions such as nucleophilic substitution, which could be applicable to 3-Chloro-4-ethylnitrobenzene. The study of ethoxylation and synthesis of complex aniline derivatives highlights the reactivity of these compounds under different conditions, which might reflect the chemical versatility of 3-Chloro-4-ethylnitrobenzene (Zi-qiang, 2007).

Physical Properties Analysis

The physical properties of chloronitrobenzenes, such as melting points, solubility, and crystal structure, have been extensively studied. These properties are crucial for understanding the behavior of these compounds under various conditions. For example, the crystal structure and solvate formation in related compounds provide insights into intermolecular interactions and potential applications (Barnett et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, of chloronitrobenzenes are influenced by their molecular structure. Studies on related compounds have explored these aspects through various chemical reactions, demonstrating the potential chemical versatility and applications of 3-Chloro-4-ethylnitrobenzene. For example, the preparation of 3-Chloro-4-fluoronitrobenzene through halogen-exchange fluorination underlines the reactivity of chloronitrobenzene derivatives (Luo Jun, 2007).

Safety And Hazards

Specific safety and hazard information for 3-Chloro-4-ethylnitrobenzene is not readily available in the literature. However, it’s always important to handle chemical compounds with care, following appropriate safety protocols.


Future Directions

While specific future directions for the study of 3-Chloro-4-ethylnitrobenzene are not readily available, it’s worth noting that the field of chemistry continues to evolve with new methodologies and technologies. These advancements could potentially lead to new insights into the properties and applications of compounds like 3-Chloro-4-ethylnitrobenzene.


Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

2-chloro-1-ethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIYZHDXMDAXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethylnitrobenzene

CAS RN

42782-54-7
Record name 1-CHLORO-2-ETHYL-5-NITROBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CF Spencer, HR Snyder Jr, HA Burch… - Journal of Medicinal …, 1977 - ACS Publications
… ,9 4-(4-methylpiperazino)nitrobenzene,10 3-chloro-4-dimethylaminonitrobenzene,n 3-chloro-4- (4-methylpiperazino)nitrobenzene,10 and 3-chloro-4-ethylnitrobenzene.12 Two …
Number of citations: 10 pubs.acs.org
M Gurjar, DS Reddy, A Murugaiah, S Murugaiah - Synthesis, 2000 - thieme-connect.com
… 3-Chloro-4-ethylnitrobenzene …
Number of citations: 11 www.thieme-connect.com

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